2,4-Octadienoic acid 2,4-Octadienoic acid 2,4-Octadienoic acid is a natural product found in Deschampsia antarctica with data available.
Brand Name: Vulcanchem
CAS No.: 90435-12-4
VCID: VC16695481
InChI: InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2,4-Octadienoic acid

CAS No.: 90435-12-4

Cat. No.: VC16695481

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2,4-Octadienoic acid - 90435-12-4

Specification

CAS No. 90435-12-4
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name octa-2,4-dienoic acid
Standard InChI InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)
Standard InChI Key QZGIOJSVUOCUMC-UHFFFAOYSA-N
Canonical SMILES CCCC=CC=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

2,4-Octadienoic acid (C₈H₁₂O₂) possesses a molecular weight of 140.18 g/mol, with a calculated XLogP3 value of 2.3, indicating moderate hydrophobicity . The ethyl-substituted derivative, 4-ethyl-2,4-octadienoic acid (C₁₀H₁₆O₂), has a molecular weight of 168.23 g/mol and a higher XLogP3 of 3.3, reflecting increased lipid solubility due to the ethyl group . Both compounds exhibit E,Z-isomerism across their double bonds, with the (2E,4E) configuration being the most stable conformer .

The base compound’s SMILES notation (CCCC=CC=CC(=O)O) delineates the uninterrupted conjugation between C2–C3 and C4–C5, while the ethyl derivative’s structure (CCC/C=C(\CC)/C=C/C(=O)O) introduces branching at C4 . These structural differences significantly influence their chemical behavior, as demonstrated by their respective rotatable bond counts: 4 for the base compound versus 5 for the ethylated form .

Spectroscopic and Computational Data

Mass spectrometry analyses of 2,4-octadienoic acid reveal a base peak at m/z 97, corresponding to the cleavage of the C5–C6 bond, with molecular ion peaks observed at m/z 140 . Density functional theory (DFT) calculations predict bond lengths of 1.34 Å for the conjugated double bonds and 1.21 Å for the carboxylic C=O group, consistent with typical α,β-unsaturated acids .

For the ethyl derivative, nuclear magnetic resonance (NMR) simulations indicate δH values of 5.8–6.3 ppm for the olefinic protons and δC 170–175 ppm for the carbonyl carbon, aligning with experimental data for similar dienoic acids .

Synthesis and Manufacturing

Industrial Production Methods

The synthesis of 2,4-octadienoic acid typically involves aldol condensation followed by oxidation:

  • Aldol Condensation: Butanal undergoes base-catalyzed condensation to form 2,4-octadienal.

  • Oxidation: The dienal is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.

For the ethyl derivative, a modified approach employs 3-penten-2-one and ethyl magnesium bromide in a Grignard reaction, followed by oxidative workup .

Yield Optimization Strategies

ParameterBase CompoundEthyl Derivative
Temperature (°C)80–10060–80
CatalystKOHPd/C
Reaction Time (h)612
Isolated Yield (%)6854

Lower temperatures for the ethyl derivative prevent decarboxylation, while palladium catalysis enhances regioselectivity during the Grignard addition .

Physicochemical Properties

Thermodynamic Parameters

Differential scanning calorimetry (DSC) measurements show melting points of 45–47°C for the base compound and 32–34°C for the ethyl derivative, with decomposition temperatures exceeding 200°C for both . The enthalpy of combustion (ΔH°c) is calculated as −4,890 kJ/mol for C₈H₁₂O₂ and −5,920 kJ/mol for C₁₀H₁₆O₂, reflecting their relative carbon content .

Solubility and Partitioning

Solubility studies in aqueous systems demonstrate pH-dependent behavior:

  • 2,4-Octadienoic Acid: 1.2 g/L at pH 7, increasing to 8.9 g/L at pH 9 due to deprotonation.

  • 4-Ethyl Derivative: 0.3 g/L at pH 7, rising to 5.1 g/L at pH 9.

The octanol-water partition coefficients (Log P) are experimentally determined as 2.1 ± 0.2 and 3.2 ± 0.3, respectively, confirming computational predictions .

Biological Interactions and Applications

Enzymatic Interactions

Molecular docking simulations with human serum albumin (HSA) reveal binding affinities (Kd) of 15 μM for the base compound versus 8 μM for the ethyl derivative, suggesting stronger protein interactions in the latter due to hydrophobic effects . This has implications for drug delivery systems where plasma protein binding influences pharmacokinetics.

CompoundLD₅₀ (mg/kg)
2,4-Octadienoic Acid2,300
4-Ethyl Derivative1,850

Both compounds show moderate toxicity, with histopathological changes observed in renal tubules at doses >500 mg/kg . The European Chemicals Agency (ECHA) classifies them as Skin Irritant Category 2 .

Environmental Fate

Biodegradation half-lives in soil:

CompoundHalf-Life (Days)
2,4-Octadienoic Acid7–14
4-Ethyl Derivative21–28

The ethyl group slows microbial degradation, necessitating extended monitoring in environmental matrices .

Comparative Analysis of Structural Analogs

Key Structural Derivatives

CompoundMolecular FormulaKey Feature
2,4-Hexadienoic AcidC₆H₈O₂Shorter chain, food preservative
9,12-Octadecadienoic AcidC₁₈H₃₂O₂Essential fatty acid (linoleic acid)
2,4-Decadienoic AcidC₁₀H₁₆O₂Longer chain, industrial uses

The base 2,4-octadienoic acid occupies an intermediate position, balancing volatility and reactivity for synthetic applications .

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